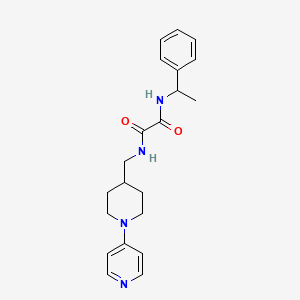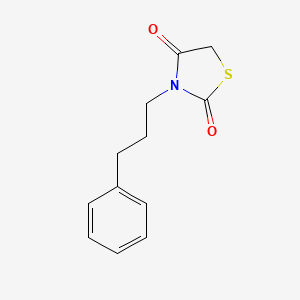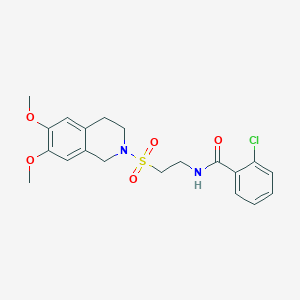
N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide, also known as PEPPO, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide acts as a selective dopamine D3 receptor antagonist, which means it blocks the activity of dopamine at this receptor site. This mechanism of action is crucial for its potential applications in various fields, including drug addiction, as dopamine is a key neurotransmitter involved in reward and motivation pathways in the brain.
Biochemical and Physiological Effects
N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide has been shown to have several biochemical and physiological effects, including the inhibition of dopamine release in the brain, the reduction of drug-seeking behavior in animal models of drug addiction, and the improvement of cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is its selectivity for dopamine D3 receptors, which allows for more precise and targeted experiments. However, one of the limitations of N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is its relatively low potency compared to other dopamine D3 receptor antagonists, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide, including the development of more potent derivatives, the investigation of its potential applications in other fields, such as cancer research and immunology, and the exploration of its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide and its potential implications for drug addiction and other neurological disorders.
Métodos De Síntesis
The synthesis of N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide involves a multi-step process that includes the reaction of 1-phenylethylamine with pyridine-4-carboxaldehyde to form 1-(pyridin-4-yl)-1-phenylethylamine. This intermediate is then reacted with 1-(4-chlorobutyl)-4-methylpiperazine to form N-(1-(pyridin-4-yl)-1-phenylethyl)-4-methylpiperazine. Finally, this compound is treated with oxalyl chloride to form N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide.
Aplicaciones Científicas De Investigación
N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide has shown promising results as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In neuroscience, N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide has been used to study the role of dopamine receptors in the brain and their potential implications in drug addiction. In drug discovery, N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
N'-(1-phenylethyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-16(18-5-3-2-4-6-18)24-21(27)20(26)23-15-17-9-13-25(14-10-17)19-7-11-22-12-8-19/h2-8,11-12,16-17H,9-10,13-15H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEOVQHCIGCBNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-{4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzoyl}piperazine-1-carboxylate](/img/structure/B2843178.png)





![(5S)-7-oxa-2-azaspiro[4.5]decane hemioxalate](/img/structure/B2843191.png)
![1-(2,4-Dimethylphenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2843192.png)
![N-[(1S)-1-Cyano-2-methylpropyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2843193.png)

![N-[2-(7-Chloro-5-fluoro-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2843195.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[4-(N-methylacetamido)phenyl]propanamide](/img/structure/B2843196.png)